An In-Depth Technical Guide to the Synthesis and Purification of R-(-)-Desmethyldeprenyl Hydrochloride
An In-Depth Technical Guide to the Synthesis and Purification of R-(-)-Desmethyldeprenyl Hydrochloride
Introduction: The Significance of R-(-)-Desmethyldeprenyl Hydrochloride
R-(-)-Desmethyldeprenyl, also known as L-Nordeprenyl or (R)-N-(1-Phenylpropan-2-yl)prop-2-yn-1-amine, is a molecule of significant interest in neuropharmacology and medical imaging. It is the primary N-demethylated metabolite of Selegiline (L-Deprenyl), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] While R-(-)-Desmethyldeprenyl itself exhibits significantly less MAO-B inhibitory activity compared to its parent compound, it serves as a crucial precursor for the synthesis of radiolabeled tracers, such as -(−)-Deprenyl, used in Positron Emission Tomography (PET) to visualize and quantify MAO-B levels in the brain.[3]
The stereochemical integrity of the chiral center at the α-carbon of the phenylethylamine backbone is paramount for its biological activity and application. The (R)-enantiomer is the biologically relevant form, necessitating a stereospecific synthetic approach. This guide provides a comprehensive, field-proven methodology for the synthesis and purification of R-(-)-Desmethyldeprenyl hydrochloride, emphasizing the rationale behind procedural choices to ensure high yield, chemical purity, and enantiomeric fidelity.
Strategic Approach to Synthesis: Direct Alkylation
Two primary retrosynthetic pathways can be envisioned for R-(-)-Desmethyldeprenyl:
-
N-Demethylation of Selegiline: This involves the chemical removal of the N-methyl group from commercially available R-(-)-Deprenyl (Selegiline). While feasible, this route often requires harsh reagents and can suffer from incomplete reaction or side reactions, including cleavage of the N-propargyl group, complicating purification.
-
Direct N-Alkylation of a Chiral Precursor: This approach involves the direct attachment of the propargyl group to a stereochemically pure amine. This method offers superior control over the final product structure and is generally more efficient and scalable.
For this guide, we will focus on the Direct N-Alkylation strategy, starting from the readily available chiral building block, (R)-(-)-1-phenylpropan-2-amine ((R)-amphetamine). This pathway is advantageous due to its straightforward nature and the high degree of stereochemical retention.
Overall Synthetic Workflow
The synthesis is a two-stage process: first, the stereospecific N-alkylation of the chiral amine to form the free base, followed by its conversion to the stable and purifiable hydrochloride salt.
Caption: High-level workflow for the synthesis of R-(-)-Desmethyldeprenyl HCl.
Part 1: Detailed Experimental Protocol - Synthesis
This protocol details the synthesis of (R)-1-Phenyl-N-prop-2-ynylpropan-2-amine hydrochloride from (R)-(-)-1-phenylpropan-2-amine.
Step 1.1: N-Alkylation of (R)-(-)-1-Phenylpropan-2-amine
The core of the synthesis is a nucleophilic substitution (Sₙ2) reaction where the nitrogen atom of the chiral amine attacks the electrophilic carbon of propargyl bromide.
Caption: Simplified Sₙ2 mechanism for N-alkylation.
Methodology:
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (R)-(-)-1-phenylpropan-2-amine (10.0 g, 74.0 mmol).
-
Solvent and Base Addition: Add anhydrous acetonitrile (250 mL) and finely powdered anhydrous potassium carbonate (25.4 g, 184.0 mmol, 2.5 equivalents).
-
Causality: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the reactants without interfering. Potassium carbonate is a mild, non-nucleophilic base essential for scavenging the HBr formed during the reaction, driving the equilibrium towards the product. Using excess base ensures the starting amine remains deprotonated and nucleophilic.[4]
-
-
Reagent Addition: While stirring vigorously, add propargyl bromide (80% solution in toluene, 9.2 mL, 81.4 mmol, 1.1 equivalents) dropwise over 20 minutes.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the valuable chiral starting material. Dropwise addition helps to control any initial exotherm and minimizes the potential for dialkylation, where a second propargyl group adds to the nitrogen, a common side reaction in such alkylations.[5]
-
-
Reaction: Heat the suspension to reflux (approx. 82°C) and maintain for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with acetonitrile (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base as an oil.
Step 1.2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude oil from the previous step in isopropanol (100 mL).
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a 2 M solution of HCl in isopropanol dropwise until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate will form.
-
Causality: The hydrochloride salt is typically a stable, crystalline solid, which is much easier to handle and purify by recrystallization than the oily free base. Isopropanol is a good choice as the product salt has limited solubility in it, especially when cooled, facilitating precipitation.
-
-
Isolation: Stir the suspension in the ice bath for 1 hour. Collect the precipitate by vacuum filtration, wash the solid with cold isopropanol (2 x 25 mL) and then with diethyl ether (2 x 25 mL) to remove residual solvent and impurities.
-
Drying: Dry the white solid in a vacuum oven at 40-50°C to a constant weight. This yields the crude R-(-)-Desmethyldeprenyl hydrochloride.
Part 2: Detailed Experimental Protocol - Purification
The primary method for purifying the hydrochloride salt is recrystallization, which exploits differences in solubility between the desired product and any impurities.
Methodology:
-
Solvent Selection: A mixture of ethanol and diethyl ether is an effective solvent system. The crude salt is soluble in hot ethanol and insoluble in diethyl ether.
-
Recrystallization Procedure: a. Place the crude R-(-)-Desmethyldeprenyl hydrochloride (approx. 12-14 g) in a 250 mL Erlenmeyer flask. b. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. This should be done carefully to avoid using excess solvent, which would reduce the final yield. c. Once dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin. For improved crystal growth, scratching the inside of the flask with a glass rod can initiate nucleation. d. Once the solution has reached room temperature, place it in an ice bath for 1-2 hours to maximize precipitation. e. If crystallization is slow or incomplete, slowly add diethyl ether as an anti-solvent until the solution becomes faintly turbid, then allow it to stand.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/ether (1:1) mixture. Dry the crystals under vacuum at 50°C to yield pure R-(-)-Desmethyldeprenyl hydrochloride.
-
Self-Validation: The success of the purification is validated by measuring the melting point of the dried crystals, which should be sharp and consistent with literature values, and by analytical techniques confirming the absence of impurities.
-
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.
| Parameter | Method | Expected Result | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Basic quality control check. |
| Chemical Identity | ¹H & ¹³C NMR | Spectrum consistent with the proposed structure. | Confirms the molecular structure and connectivity of atoms. |
| Chemical Purity | HPLC-UV (e.g., C18 column) | >98% peak area | Quantifies the presence of organic impurities, such as starting material or dialkylated product.[6] |
| Enantiomeric Purity | Chiral HPLC | >99% enantiomeric excess (ee) | Crucial step: Confirms that the stereocenter was retained during the synthesis and that the product is the desired (R)-enantiomer.[7] |
| Melting Point | Melting Point Apparatus | Sharp melting point range (e.g., 1-2°C range) | A sharp melting point is indicative of high purity for a crystalline solid. |
| Salt Confirmation | Silver Nitrate Test | Formation of white AgCl precipitate | Confirms the presence of the chloride counter-ion. |
References
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. [Link]
-
Shin, H. S. (1997). Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites. Drug Metabolism and Disposition, 25(6), 657-662. [Link]
-
Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
- Google Patents. A process for the preparation of (R)-1-aminoindanes. EP2181980A1.
-
Szatmári, I., & Tóth, K. (1992). [Pharmacokinetics and metabolism of selegiline]. Acta Pharmaceutica Hungarica, 62(5), 243-248. [Link]
-
Wikipedia. Pharmacology of selegiline. [Link]
-
ResearchGate. A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). [Link]
- Google Patents. Process of resolution of 1-aminoindan. WO2012116752A1.
-
LookChem. Cas 10277-74-4, (R)-(-)-1-Aminoindan. [Link]
-
Tyndale, R. F., et al. (2007). Inhibition of Bupropion Metabolism by Selegiline: Mechanism-Based Inactivation of Human CYP2B6 and Characterization of Glutathione and Peptide Adducts. Drug Metabolism and Disposition, 35(8), 1393-1401. [Link]
-
Kamada, T., et al. (2002). Metabolism of Selegiline Hydrochloride, a Selective Monoamine B-type Inhibitor, in Human Liver Microsomes. Biological & Pharmaceutical Bulletin, 25(2), 200-204. [Link]
- Google Patents.
- Google Patents. Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1.
-
Finberg, J. P., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of Neural Transmission. Supplementum, 52, 301-305. [Link]
- Google Patents. Preparation method of (R)-(+)-N-propargyl-1-indan amines. CN101381314A.
-
PharmaSynth. (R)-Desmethyldeprenyl hydrochloride L-Nordeprenyl HCl. [Link]
- Google Patents.
-
Wikipedia. (R)-1-Aminoindane. [Link]
-
Kim, E., et al. (2000). Capillary electrophoretic enantiomer separation of amphetamines after the administration of l-deprenyl to man. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 343-349. [Link]
-
PharmaSynth. (R)-Desmethyldeprenyl dihydrogen sulphate. [Link]
-
D'Souza, S., et al. (2020). Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. Journal of Medicinal Chemistry, 63(7), 3823-3832. [Link]
-
Wang, G., et al. (2020). Scalable Synthesis of High-Purity (R, R)-Dexmethylphenidate Free Base. International Journal of Chemistry, 12(1). [Link]
-
ResearchGate. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. [Link]
-
MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
-
Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Molecules, 29(6), 1339. [Link]
-
Semantic Scholar. Enzymatic Synthesis of Chiral Intermediates for Drug Development. [Link]
-
Chemistry World. Flow synthesis produces chiral intermediate for antidepressant drug. [Link]
- Google Patents. Process for the purification of benzphetamine hydrochloride. CN101061091A.
- Google Patents.
-
El-Kimary, E. I., et al. (2023). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment. Scientific Reports, 13, 11467. [Link]
-
Li, W. F., et al. (2009). Isolation, purification and characteristics of R-phycoerythrin from a marine macroalga Heterosiphonia japonica. Protein Expression and Purification, 63(2), 116-121. [Link]
Sources
- 1. Metabolism of selegiline in humans. Identification, excretion, and stereochemistry of urine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and metabolism of selegiline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Products a-z — PharmaSynth [pharmasynth.eu]
- 4. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arch.ies.gov.pl [arch.ies.gov.pl]
